2-(2-hydroxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromeno-pyrrole and an indole moiety, making it a fascinating subject for chemical research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, leading to the formation of the desired indole derivatives .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis process. These methods are advantageous as they reduce reaction times and improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the indole nitrogen or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, influencing pathways related to cell signaling and gene expression . The chromeno-pyrrole structure may also contribute to its biological activity by interacting with enzymes or other proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spiro linkage and have shown significant biological activity.
Spiropyrans: Known for their photochromic properties and applications in materials science.
Indole Derivatives: A broad class of compounds with diverse pharmacological properties.
Uniqueness
What sets 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione apart is its unique combination of a chromeno-pyrrole and an indole moiety, providing a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C21H16N2O5/c1-22-14-8-4-3-7-13(14)21(20(22)27)16-17(25)12-6-2-5-9-15(12)28-18(16)19(26)23(21)10-11-24/h2-9,24H,10-11H2,1H3 |
InChI Key |
RTMKTOMBCOTABA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCO)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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